molecular formula C11H14N2S B2625711 1-Isobutyl-1H-benzimidazole-2-thiol CAS No. 55489-14-0

1-Isobutyl-1H-benzimidazole-2-thiol

Cat. No. B2625711
CAS RN: 55489-14-0
M. Wt: 206.31
InChI Key: PDEPCYZELSULEW-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-benzimidazole-2-thiol (IBT) is a small molecule with a wide range of applications in biochemistry and physiology. IBT is a highly versatile compound that has been used for a variety of research applications, including drug discovery, protein folding, and enzyme inhibition. IBT is also known as 1-isobutyl-2-thio-benzimidazole, 1-isobutyl-2-thio-1H-benzimidazole, and 1-isobutyl-2-thio-2H-benzimidazole.

Scientific Research Applications

  • Anti-inflammatory Applications

    • 1-Isobutyl-1H-benzimidazole-2-thiol derivatives possess anti-inflammatory activities. The synthesis of these compounds involves William’s reaction, followed by molecular docking experiments against cox-2 enzyme, indicating their effectiveness in vivo for anti-inflammatory purposes (Ganji & Agrawal, 2020).
  • Synthesis Methods

    • New synthesis methods for 2-thiolated benzimidazoles have been developed, starting from thiols and 1-azido-2-isocyanoarenes. These methods feature high functional group tolerance and are significant for the synthesis of benzimidazole-based compounds (Li & Lei, 2019).
  • Antimicrobial Activities

    • Novel derivatives of 1-Isobutyl-1H-benzimidazole-2-thiol have been synthesized and exhibit significant antimicrobial activities against various microorganisms, including bacteria and fungi (Kaplancıklı et al., 2004).
  • Environmental Friendly Synthesis

    • An environmentally benign synthesis method for benzimidazoline-2-thiones, including 1-Isobutyl-1H-benzimidazole-2-thiol, has been developed. This method features metal/ligand-free synthesis with excellent yield and short reaction time, making it environmentally friendly (Liu et al., 2017).
  • Corrosion Inhibition

    • Benzimidazole derivatives, including 1-Isobutyl-1H-benzimidazole-2-thiol, have been studied for their corrosion inhibition performance on mild steel in acidic environments. These studies include weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques (Yadav et al., 2013).
  • Cytotoxic Activities and DNA Binding

    • Platinum(II) complexes with 2-substituted benzimidazole ligands, possibly including 1-Isobutyl-1H-benzimidazole-2-thiol, have been synthesized and evaluated for cytotoxic activities against human cervical cancer cell lines. These compounds also show significant interactions with plasmid DNA (Gozelle et al., 2019).
  • α-Amylase Activity Inhibition

    • New benzimidazole derivatives, synthesized by reacting substituted phenacyl bromides with 1H-benzimidazole-2-thiols, show inhibitory potential against α-amylase. This suggests potential applications in diabetes management (Ullah et al., 2021).

properties

IUPAC Name

3-(2-methylpropyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEPCYZELSULEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-1H-benzimidazole-2-thiol

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